![molecular formula C18H22ClN3O3S B2487397 Chlorhydrate de 6-éthyl-2-(4-méthoxybenzamido)-4,5,6,7-tétrahydrothiéno[2,3-c]pyridine-3-carboxamide CAS No. 1215837-04-9](/img/structure/B2487397.png)
Chlorhydrate de 6-éthyl-2-(4-méthoxybenzamido)-4,5,6,7-tétrahydrothiéno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related tetrahydrothieno[2,3-c]pyridine derivatives involves multi-step chemical reactions starting from basic organic compounds and incorporating various functional groups to achieve the desired complex structure. Techniques such as condensation reactions, cyclization, and substitution reactions are commonly employed to synthesize these compounds (Nallangi et al., 2014).
Molecular Structure Analysis
The molecular structure of similar tetrahydrothieno[2,3-c]pyridine derivatives is characterized by spectroscopic methods like FTIR, 1H, and 13C NMR, and X-ray crystallography. These compounds often exhibit intramolecular hydrogen bonding, which stabilizes their crystal structure and affects their physical and chemical properties (Çolak et al., 2021).
Chemical Reactions and Properties
Tetrahydrothieno[2,3-c]pyridine derivatives undergo various chemical reactions, including interaction with ligands, to form complexes that show significant biological activities. These reactions are crucial for modifying the molecular structure to enhance or reduce reactivity towards biological targets (Hossan et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies have shown that modifications in the molecular structure can lead to significant changes in these physical properties, which in turn affect their chemical reactivity and biological activity (Doshi et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the tetrahydrothieno[2,3-c]pyridine derivatives. These properties are crucial for understanding the potential applications of these compounds in various scientific and industrial fields (Mamedov et al., 2009).
Applications De Recherche Scientifique
- Le TFPPC présente des propriétés antibactériennes. Des expériences de docking suggèrent qu'il est plus efficace contre Staphylococcus aureus que contre Bacillus subtilis .
Activité Antibactérienne
Sensibilité Microbienne
En résumé, le TFPPC est prometteur dans les applications antibactériennes, anticancéreuses et NLO. Sa structure et ses propriétés uniques justifient des investigations plus approfondies dans ces domaines de recherche divers. 🌟
Mécanisme D'action
The mechanism of action of pyridine derivatives often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-3-21-9-8-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-4-6-12(24-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMILIIVRZWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

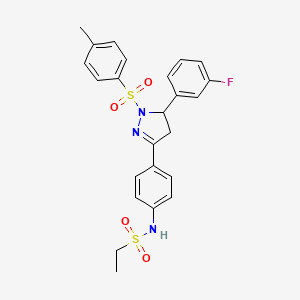
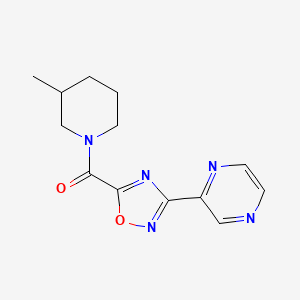
![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
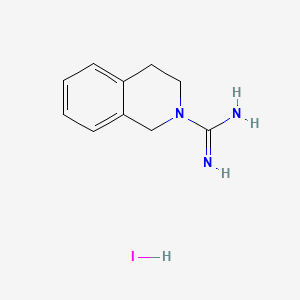
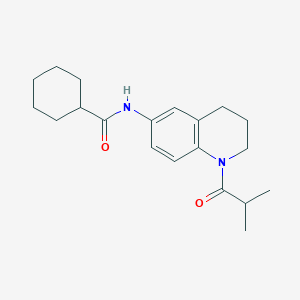

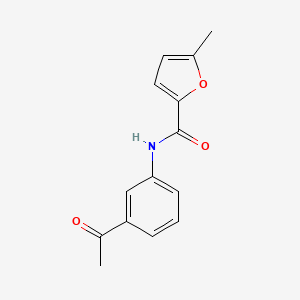
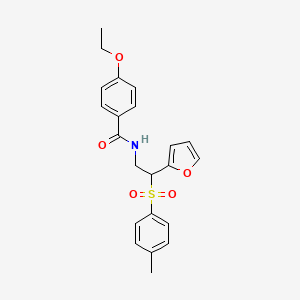
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)